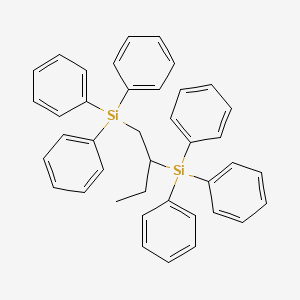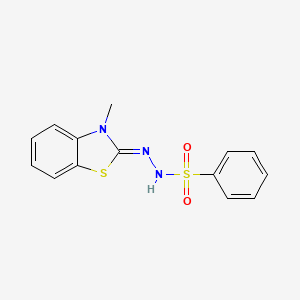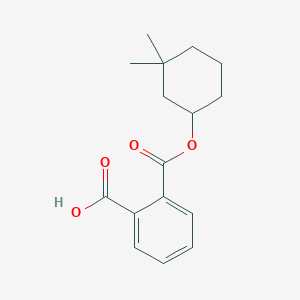
2-Chloroethyl p-tolylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl p-tolylcarbamate is an organic compound with the molecular formula C10H12ClNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a 2-chloroethyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl p-tolylcarbamate typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: Potassium carbonate and dimethyl sulfoxide are used at 65°C.
Step 2: Sodium hydroxide, water, and toluene are used at temperatures ranging from 55°C to 78°C.
Step 3: Palladium diacetate, sodium persulfate, acetic acid, and acetic anhydride are used for 17 hours at 100°C.
Step 4: Hydrogen bromide is used for 3 hours under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl p-tolylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloroethyl group is replaced by other functional groups.
Oxidation Reactions: Products may include oxidized forms of the carbamate group.
Reduction Reactions: Reduced forms of the compound, such as alcohols or amines, can be formed.
Scientific Research Applications
2-Chloroethyl p-tolylcarbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroethyl p-tolylcarbamate involves its interaction with molecular targets, leading to various biochemical effects. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA and proteins. This can result in the inhibition of DNA synthesis and cellular functions, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl o-tolylcarbamate: Similar structure but with the tolyl group in the ortho position.
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Uniqueness
2-Chloroethyl p-tolylcarbamate is unique due to its specific substitution pattern and the presence of both chloroethyl and p-tolyl groups. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other carbamate derivatives.
Properties
CAS No. |
74552-28-6 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloroethyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-8-2-4-9(5-3-8)12-10(13)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
AUDBFZQXUVRMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


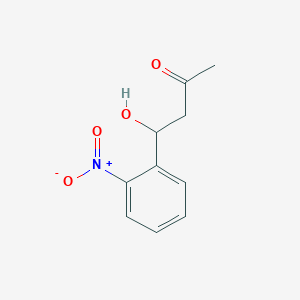
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959438.png)


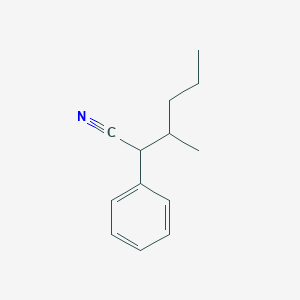
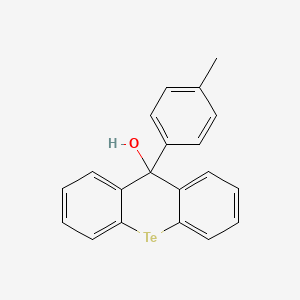

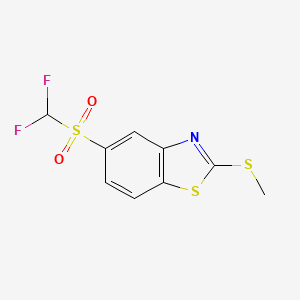
![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)
![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)
